molecular formula C13H19NO4 B2789163 3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one CAS No. 92198-59-9

3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2789163
CAS No.: 92198-59-9
M. Wt: 253.298
InChI Key: RVPIASPEHVJCSW-UHFFFAOYSA-N
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Description

3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.298. The purity is usually 95%.
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Properties

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9-2-4-14(5-3-9)7-12-13(17)11(16)6-10(8-15)18-12/h6,9,15,17H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPIASPEHVJCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 92198-59-9

The presence of a hydroxymethyl group and a piperidine moiety contributes to its biological activity, particularly its interaction with various receptors and enzymes.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit protein tyrosine phosphatases (PTP1B and TCPTP), which are involved in insulin signaling pathways. This inhibition can enhance insulin sensitivity, making it a candidate for diabetes treatment .
  • Neurotransmitter Modulation : It acts as a monoamine releasing agent, selectively affecting dopamine and norepinephrine levels, which may have implications for mood disorders and neurodegenerative diseases.
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress, which is a contributing factor in various chronic diseases .

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibits PTP1B and TCPTP
Neurotransmitter ReleaseIncreases dopamine and norepinephrine levels
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryExhibits anti-inflammatory effects

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Diabetes Management : A study demonstrated that administration of the compound improved glucose tolerance in diabetic animal models by enhancing insulin signaling pathways through PTP1B inhibition .
  • Neurological Disorders : Research indicated that the compound's ability to modulate neurotransmitter release could be beneficial in treating conditions like depression and anxiety. Animal models showed improved behavioral outcomes following treatment with the compound.
  • Oxidative Stress Reduction : In vitro studies revealed that the compound effectively scavenged free radicals, suggesting its potential use as an adjunct therapy in diseases characterized by oxidative stress, such as Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. For instance, research indicates that derivatives of pyranones exhibit significant activity against a range of pathogens, including bacteria and fungi. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the pyranone structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have revealed that it can inhibit tumor cell proliferation through mechanisms such as apoptosis induction. For example, a recent study found that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. A study demonstrated that it could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for its use in treating conditions like Alzheimer's disease .

Agriculture

Pesticidal Applications
The compound's structural features make it a candidate for developing novel pesticides. Research has shown that derivatives exhibit insecticidal activity against common agricultural pests. Field trials indicated that formulations containing this compound resulted in a significant reduction in pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulation
In addition to pest control, the compound has been studied for its role in plant growth regulation. It has been observed to promote root development and enhance nutrient uptake in various crops, leading to improved yields. A controlled study demonstrated that plants treated with this compound exhibited enhanced growth metrics compared to untreated controls .

Material Science

Polymer Development
3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one has potential applications in polymer science. Its ability to form stable complexes with metals suggests utility in developing new materials with enhanced properties. Research into polymer composites incorporating this compound indicates improved mechanical strength and thermal stability .

Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functional properties. Studies have shown that nanoparticles derived from this pyranone exhibit unique optical and electronic characteristics suitable for applications in sensors and catalysis .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry Significant antimicrobial activity against resistant bacterial strains
Anticancer PropertiesCancer Research Journal Induced apoptosis in various cancer cell lines
Neuroprotective EffectsNeurobiology Journal Mitigated oxidative stress and inflammation in neuronal models
Pesticidal ApplicationsAgricultural Science Review Effective reduction of pest populations with minimal impact on beneficial insects
Plant Growth RegulationCrop Science Journal Enhanced root development and nutrient uptake leading to improved crop yields
Polymer DevelopmentMaterials Science Reports Improved mechanical strength and thermal stability in polymer composites
NanotechnologyNanomaterials Journal Unique optical and electronic properties suitable for sensors and catalysis applications

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound’s structure includes a 4H-pyran-4-one core , a hydroxymethyl group at position 6, and a 4-methylpiperidin-1-ylmethyl substituent at position 2. These features synergistically enhance interactions with biological targets:

  • The piperidine ring facilitates binding to hydrophobic pockets in enzymes or receptors via van der Waals interactions .
  • The hydroxymethyl group participates in hydrogen bonding, improving solubility and target affinity .
  • The pyranone core contributes to electron delocalization, stabilizing interactions with catalytic sites (e.g., in tyrosinase inhibition) .

Q. What synthetic methodologies are recommended for preparing this compound?

The primary route involves a Mannich reaction :

  • Reactants : Formaldehyde, 4-methylpiperidine, and a pyranone substrate (e.g., 3-hydroxy-6-hydroxymethylpyran-4-one).
  • Conditions : Reaction in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 ratio of pyranone to 4-methylpiperidine) and pH (neutral to slightly basic) improves yields to ~65–70% .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 2.3–2.7 ppm for piperidine CH₂ groups) .
  • Mass Spectrometry : Validates molecular weight (m/z 254.286 for [M+H]⁺) .
  • HPLC-PDA : Assesses purity (>95% for biological assays) using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., tyrosinase inhibition assays at pH 6.8 with L-DOPA substrate) .
  • Purity Differences : Validate compound purity via HPLC before testing .
  • Cellular Context : Use isogenic cell lines to control for genetic variability in cytotoxicity studies .

Q. What computational approaches are used to study its enzyme-binding mechanisms?

  • Molecular Docking : Predict binding poses in tyrosinase (PDB: 2Y9X) using AutoDock Vina, focusing on interactions with Cu²⁺ ions and His residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess binding free energy (MM-PBSA) .
  • QSAR Modeling : Correlate substituent electronegativity with inhibitory potency (e.g., Hammett constants for piperidine derivatives) .

Q. How can synthesis be scaled while maintaining reproducibility?

  • Process Optimization : Use flow chemistry for Mannich reactions (residence time: 30 min, 70°C) to enhance reproducibility .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation (e.g., iminium ion detection) .
  • Quality Control : Adhere to ICH guidelines for impurity profiling (e.g., identify and quantify byproducts via LC-MS) .

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